![molecular formula C13H12FNO B8157886 5-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157886.png)
5-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2’-methoxy-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a fluorine atom at the 5-position, a methoxy group at the 2’-position, and an amine group at the 3-position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-methoxy-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Bromination of 2-methoxybiphenyl to introduce a bromine atom at the desired position.
Fluorination: Substitution of the bromine atom with a fluorine atom using a fluorinating agent such as cesium fluoride.
Amination: Introduction of the amine group through a nucleophilic substitution reaction, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-2’-methoxy-[1,1’-biphenyl]-3-amine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2’-methoxy-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-amine.
Reduction: Formation of 5-Fluoro-2’-methoxy-[1,1’-biphenyl]-3-amine from its nitro precursor.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-2’-methoxy-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2’-methoxy-[1,1’-biphenyl]-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, while the methoxy and amine groups can modulate its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-amine
- 5-Fluoro-2’-methoxy-[1,1’-biphenyl]-4-amine
- 5-Fluoro-2’-methoxy-[1,1’-biphenyl]-3-nitro
Uniqueness
5-Fluoro-2’-methoxy-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the fluorine atom, methoxy group, and amine group in the biphenyl framework makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-fluoro-5-(2-methoxyphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCLDKYRUBYIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetonitrile hydrochloride](/img/structure/B8157805.png)
![tert-Butyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8157808.png)
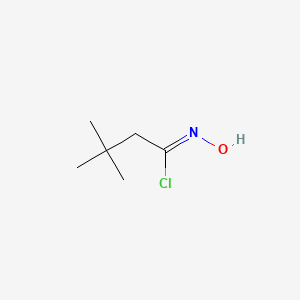
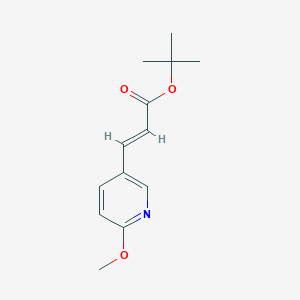
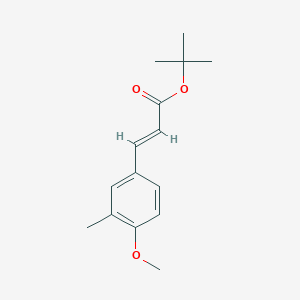
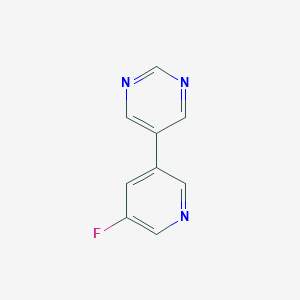
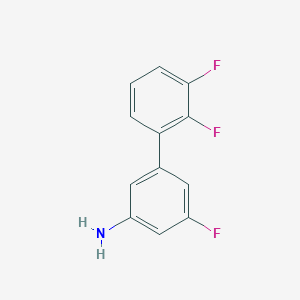
![5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8157858.png)
![5-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157867.png)
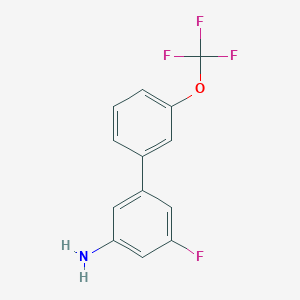
![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157881.png)
![5-Fluoro-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8157882.png)
![5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8157890.png)
![2'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157897.png)
